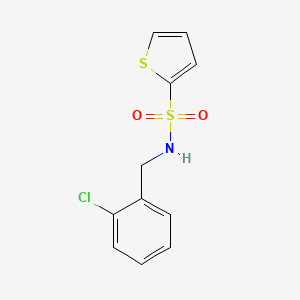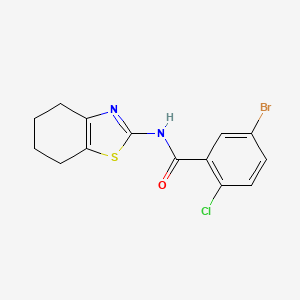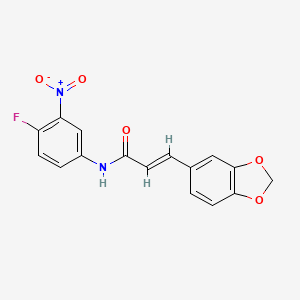
N-(2-chlorobenzyl)-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-2-thiophenesulfonamide, also known as CCG-203971, is a small molecule inhibitor that has shown promising results in scientific research. It is a sulfonamide-based compound that has been studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Inhibition of Bacterial Growth
N-(2-chlorobenzyl)-2-thiophenesulfonamide: has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS) . This enzyme is crucial for the non-mevalonate pathway of isoprenoid synthesis, which is present in many bacteria. The compound has an IC50 value of 1.0 μM, indicating its potent inhibitory effect. It has been shown to inhibit the growth of Haemophilus influenzae, a pathogen responsible for various respiratory infections .
Material Science: Corrosion Inhibition
Thiophene derivatives, including N-(2-chlorobenzyl)-2-thiophenesulfonamide , are utilized in material science as corrosion inhibitors . They can form a protective layer on metals, preventing oxidation and degradation. This application is particularly valuable in industrial settings where metal components are exposed to harsh conditions.
Chemical Synthesis Building Block
As a derivative of benzyl chloride, N-(2-chlorobenzyl)-2-thiophenesulfonamide may be used as a chemical building block in organic synthesis . It can undergo various chemical reactions, including nucleophilic substitution, to create a wide range of compounds.
Non-toxic Cyanation Reactions
Research into non-toxic cyanation reactions has highlighted the potential use of sulfonamides as safer alternatives for introducing cyano groups into organic molecules . N-(2-chlorobenzyl)-2-thiophenesulfonamide could be explored as a non-toxic cyanide source in such reactions.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S2/c12-10-5-2-1-4-9(10)8-13-17(14,15)11-6-3-7-16-11/h1-7,13H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFJHUKPNWUPPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-methyl-5-oxo-4-phenyl-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5873131.png)
![N,N'-[1,3-phenylenebis(methylene)]dicyclopentanecarboxamide](/img/structure/B5873138.png)
![4-[(4-bromo-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5873165.png)
![3-amino-2-anilino-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5873173.png)
![N'-[(2,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5873174.png)
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5873177.png)

![2-methyl-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-3-furamide](/img/structure/B5873181.png)

![N-[4-(benzyloxy)phenyl]-2-ethylbutanamide](/img/structure/B5873201.png)
![3-{[(2-methylphenyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione](/img/structure/B5873210.png)

![5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5873243.png)
